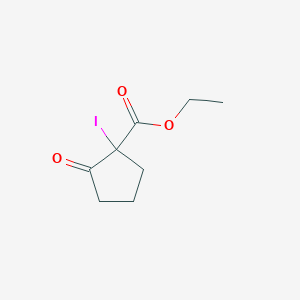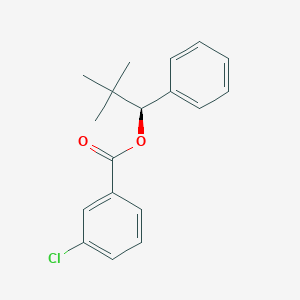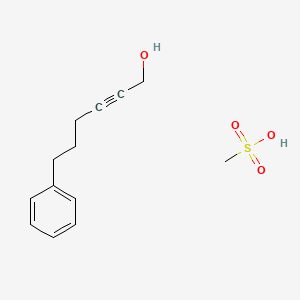
Methanesulfonic acid;6-phenylhex-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid;6-phenylhex-2-yn-1-ol is a compound that combines the properties of methanesulfonic acid and 6-phenylhex-2-yn-1-ol. Methanesulfonic acid is an organosulfur compound with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water . 6-phenylhex-2-yn-1-ol is an organic compound with a phenyl group attached to a hexynol chain, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen from the air or chlorine . The reaction conditions typically involve the use of catalysts such as potassium tungstate and aluminum oxide . For 6-phenylhex-2-yn-1-ol, the synthesis involves the coupling of phenylacetylene with hex-2-yn-1-ol under specific reaction conditions .
Industrial Production Methods: Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred due to its efficiency and the high purity of the product . The industrial production of 6-phenylhex-2-yn-1-ol typically involves large-scale coupling reactions using optimized catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Methanesulfonic acid;6-phenylhex-2-yn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and substitution reagents like halogens . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methanesulfonic acid can produce methanesulfonate salts, while reduction can yield methanethiol . Substitution reactions involving 6-phenylhex-2-yn-1-ol can produce various substituted phenylhexynol derivatives .
Aplicaciones Científicas De Investigación
Methanesulfonic acid;6-phenylhex-2-yn-1-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions . In biology, it is studied for its potential effects on cellular processes and biochemical pathways . In medicine, it is explored for its potential therapeutic properties, including its role in drug development . In industry, it is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of methanesulfonic acid;6-phenylhex-2-yn-1-ol involves its interaction with molecular targets and pathways. Methanesulfonic acid acts as a strong acid, donating protons to various substrates and facilitating chemical reactions . 6-phenylhex-2-yn-1-ol interacts with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
656836-57-6 |
|---|---|
Fórmula molecular |
C13H18O4S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
methanesulfonic acid;6-phenylhex-2-yn-1-ol |
InChI |
InChI=1S/C12H14O.CH4O3S/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;1-5(2,3)4/h3,5-6,9-10,13H,1,4,8,11H2;1H3,(H,2,3,4) |
Clave InChI |
DBVGUSAYOBKCHN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


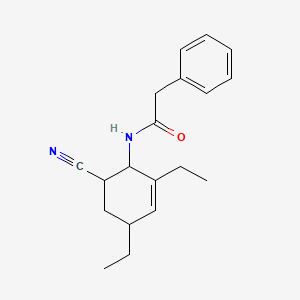
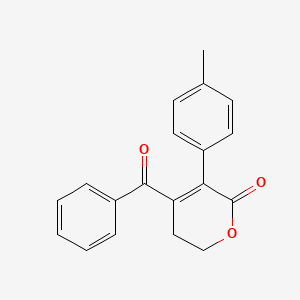
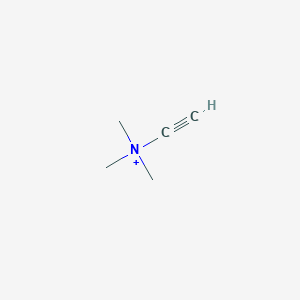
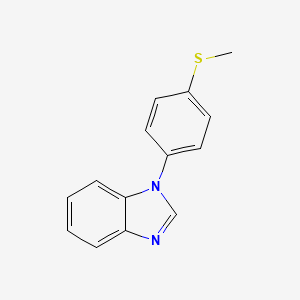
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)
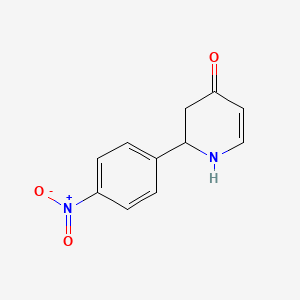
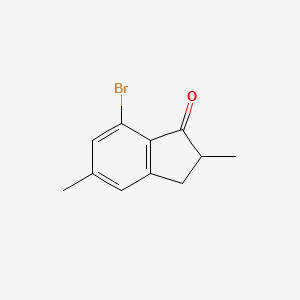
![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
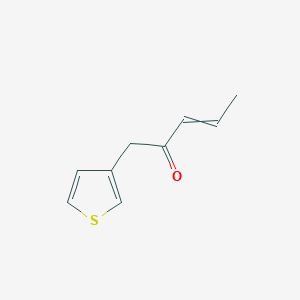
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)

